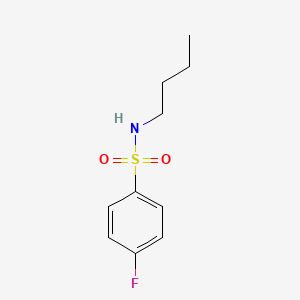
N-butyl-4-fluorobenzenesulfonamide
Vue d'ensemble
Description
N-butyl-4-fluorobenzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides with a butyl group and a fluorine atom attached to the benzene ring. It is structurally related to various other sulfonamide compounds that have been studied for their diverse chemical properties and applications in organic synthesis and materials science.
Synthesis Analysis
The synthesis of related sulfonamide compounds typically involves the treatment of sulfonyl chlorides with primary amines. For instance, N-benzyl-4-methylbenzenesulfonamides were prepared through a two-step process, which suggests the possibility of a similar approach for synthesizing N-butyl-4-fluorobenzenesulfonamide . Additionally, the use of N-fluorobenzenesulfonimide (NFSI) as an aminating reagent in the presence of a palladium catalyst has been reported, which could potentially be adapted for the synthesis of N-butyl-4-fluorobenzenesulfonamide .
Molecular Structure Analysis
The molecular structure of sulfonamide compounds can be characterized by techniques such as single-crystal X-ray diffraction, as demonstrated for bis-(N-4-methylbenzenesulfonyl, N-n-butyl)-1,3-butadiyne-1,4-diamide . This compound exhibited a twisted conformation with axial chirality, which is a common feature in such molecules due to the presence of bulky substituents. Similar structural analyses could be expected for N-butyl-4-fluorobenzenesulfonamide.
Chemical Reactions Analysis
Sulfonamide compounds like NFSI have been used in various chemical reactions, including diamination of alkenes , decarboxylative functionalization of alkynyl carboxylic acids , and as a catalyst attenuator in cycloisomerization reactions . These studies highlight the versatility of sulfonamide compounds in facilitating a wide range of chemical transformations, which could be relevant for N-butyl-4-fluorobenzenesulfonamide as well.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide compounds have been extensively studied. For example, the ynamide compound bis-(N-4-methylbenzenesulfonyl, N-n-butyl)-1,3-butadiyne-1,4-diamide was characterized by various spectroscopic and thermal techniques, revealing its optical, electrochemical, and thermal properties . Similarly, the crystal structures of related compounds have been investigated to understand their intermolecular interactions and packing patterns . These studies provide insights into the behavior of sulfonamide compounds, which could be extrapolated to N-butyl-4-fluorobenzenesulfonamide.
Applications De Recherche Scientifique
Enantioselective Fluorination
N-butyl-4-fluorobenzenesulfonamide and related compounds have been utilized in enantioselective fluorination reactions. These compounds serve as fluorinating reagents, enhancing the enantioselectivity of products in various chemical reactions. For instance, N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), a sterically demanding analogue of N-fluorobenzenesulfonimide, has shown significant improvements in the enantioselectivity of products compared to its non-bulky counterparts (Yasui et al., 2011). Additionally, structural modifications of N-fluorobenzenesulfonamide have been explored to fine-tune its reactivity and selectivity in the fluorination of various substrates (Wang et al., 2014).
Interaction with Carbonic Anhydrases
Research into the binding of 4-fluorobenzenesulfonamide to human carbonic anhydrases has been conducted using nuclear magnetic resonance spectroscopy. This study provides insights into the molecular interactions and structural changes upon binding, which is relevant in understanding the inhibitor-enzyme complex and its potential applications (Dugad & Gerig, 1988).
Synthesis of Fluorine-Labeled Compounds
N-butyl-4-fluorobenzenesulfonamide derivatives have been synthesized for potential use as imaging agents. For example, fluorine-18 labeled analogs of hypoglycemic drugs have been developed using 4-fluorobenzenesulfonamide derivatives, indicating their utility in medical imaging and diagnostics (Shiue et al., 2001).
Development of Selective Inhibitors
4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, including those with a fluorine atom, have been developed as selective cyclooxygenase-2 inhibitors. These compounds have shown potential in the treatment of conditions like rheumatoid arthritis and acute pain, demonstrating the medicinal chemistry applications of such derivatives (Hashimoto et al., 2002).
Biochemical and Environmental Studies
In the context of environmental and biochemical research, N-butylbenzenesulfonamide (NBBS), a compound closely related to N-butyl-4-fluorobenzenesulfonamide, has been studied for its neurotoxicity and kinetics in biological systems. Studies have explored its distribution and potential effects in biological systems, including the brain, providing important data on its environmental and health impacts (Rider et al., 2012); (Waidyanatha et al., 2020).
Propriétés
IUPAC Name |
N-butyl-4-fluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO2S/c1-2-3-8-12-15(13,14)10-6-4-9(11)5-7-10/h4-7,12H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFXUQFSTLVNLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50366764 | |
| Record name | N-butyl-4-fluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-4-fluorobenzenesulfonamide | |
CAS RN |
312-67-4 | |
| Record name | N-Butyl-4-fluorobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=312-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-butyl-4-fluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-methyl-4-oxo-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetic acid](/img/structure/B1271632.png)



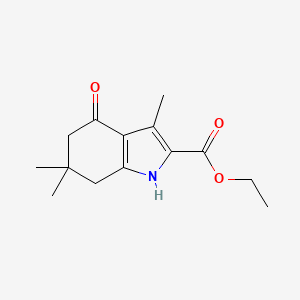


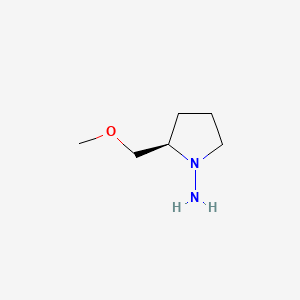

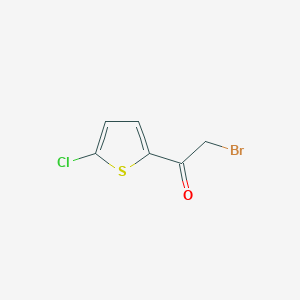
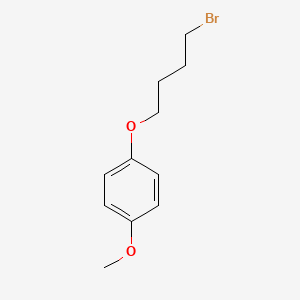

![1,8-Dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B1271674.png)